sodium (2Z)-4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate
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Overview
Description
Sodium (2Z)-4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate is a chemical compound with a complex structure that includes a fluorophenyl group, a methoxy group, and a dioxobutenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium (2Z)-4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate typically involves the reaction of 2-fluorobenzaldehyde with methoxyacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a series of steps including condensation, cyclization, and deprotonation to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Sodium (2Z)-4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of fluorophenyl derivatives.
Scientific Research Applications
Sodium (2Z)-4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of sodium (2Z)-4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Sodium (2Z)-4-(2-chlorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate
- Sodium (2Z)-4-(2-bromophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate
- Sodium (2Z)-4-(2-iodophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate
Uniqueness
Compared to similar compounds, sodium (2Z)-4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C11H8FNaO4 |
---|---|
Molecular Weight |
246.17 g/mol |
IUPAC Name |
sodium;(Z)-4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate |
InChI |
InChI=1S/C11H9FO4.Na/c1-16-11(15)10(14)6-9(13)7-4-2-3-5-8(7)12;/h2-6,14H,1H3;/q;+1/p-1/b10-6-; |
InChI Key |
HHDLBFDSAAAQBW-OTUCAILMSA-M |
Isomeric SMILES |
COC(=O)/C(=C/C(=O)C1=CC=CC=C1F)/[O-].[Na+] |
Canonical SMILES |
COC(=O)C(=CC(=O)C1=CC=CC=C1F)[O-].[Na+] |
Origin of Product |
United States |
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